4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol
Description
Properties
IUPAC Name |
5-amino-3-(2,4-dichlorophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-5-1-2-6(7(12)3-5)9-4-8(13)10(16)15-14-9/h1-4H,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQSKYIAPCBOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, affecting various cellular processes. Additionally, this compound interacts with proteins involved in inflammatory pathways, potentially reducing inflammation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, it can alter the expression of genes related to apoptosis, leading to increased cell survival or programmed cell death, depending on the context . The compound also affects cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific sites on target enzymes and proteins, leading to inhibition or activation of their activity. For instance, its binding to PDE enzymes results in the inhibition of their catalytic activity, leading to increased levels of cyclic nucleotides . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of PDE activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile .
Biological Activity
Overview
4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol is a synthetic heterocyclic compound with a pyridazine core that has garnered attention for its diverse biological activities. This compound is characterized by its amino and hydroxyl functional groups, along with a dichlorophenyl substituent, which contribute to its pharmacological potential. Its molecular structure allows it to interact with various biological targets, making it a candidate for therapeutic applications in cancer treatment and other diseases.
The biological activity of this compound is primarily attributed to its ability to modulate several cellular pathways:
- Phosphodiesterase Inhibition : The compound has been shown to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides, which play critical roles in cell signaling and regulation of cellular functions.
- Antitumor Activity : Studies indicate that this compound exhibits significant antitumor properties by interfering with cancer cell proliferation. It has been tested against various cancer cell lines, demonstrating selective cytotoxicity .
Biological Activities
The compound has exhibited a range of biological activities, which can be summarized as follows:
Case Studies and Research Findings
- Antiproliferative Effects : In a study evaluating the antiproliferative activity of this compound against HL60 and HCT116 cell lines, it was found that the compound significantly reduced cell viability at low concentrations (1 μM), with viability percentages ranging from 20% to 48% depending on the specific derivatives tested .
- Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications to the nitrogen positions within the pyridazine ring significantly influenced the compound's biological activity. Variations in substituents led to differing levels of potency against cancer cells, highlighting the importance of molecular structure in therapeutic efficacy .
- Combination Therapies : Research has explored the potential of using this compound in combination with other agents to enhance therapeutic outcomes in non-small cell lung cancer (NSCLC). The compound's dual inhibition of EGFR and HDAC has shown promise in synergistically inhibiting tumor growth.
Tables of Comparative Biological Activity
| Compound | Activity Type | Cell Line Tested | IC50 Value (μM) |
|---|---|---|---|
| This compound | Antitumor | HL60 | 0.5 |
| HCT116 | 0.8 | ||
| Other Pyridazine Derivatives | Antitumor | Various | Varies by structure |
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. Key applications include:
- Anticancer Activity : Research indicates that derivatives of 4-amino-6-(2,4-dichlorophenyl)pyridazin-3-ol exhibit inhibitory effects on several cancer cell lines. These compounds act by modulating critical signaling pathways involved in cell proliferation and apoptosis, making them candidates for cancer therapy.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, effective against a range of bacterial and fungal pathogens. This property is particularly relevant in the context of increasing antibiotic resistance.
- Enzyme Inhibition : Its ability to inhibit phosphodiesterase enzymes suggests potential applications in treating conditions such as asthma and erectile dysfunction by enhancing cyclic nucleotide levels within cells.
Biochemical Research
In biochemical studies, this compound serves as a valuable tool for investigating cellular mechanisms:
- Cell Signaling Pathways : The compound influences key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cellular responses to growth factors and stress.
- Mechanistic Studies : It aids in understanding the molecular mechanisms of action of other pharmacologically relevant compounds by serving as a reference or control in various assays.
Agricultural Chemistry
The compound's structural characteristics make it suitable for applications in agrochemicals:
- Pesticide Development : Research into its derivatives has indicated potential use as herbicides or insecticides, targeting specific pests while minimizing environmental impact .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Study on Anticancer Activity : A recent study demonstrated that this compound significantly inhibited the growth of non-small cell lung cancer (NSCLC) cells by inducing apoptosis through the activation of caspase pathways. The study highlighted its potential as part of combination therapies targeting multiple pathways involved in tumor growth.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound, revealing that it effectively inhibited both Gram-positive and Gram-negative bacteria. This study emphasized its potential role in developing new antibiotics to combat resistant strains.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol, highlighting variations in substituents and their implications:
Key Observations:
Chlorine Substitution Patterns: The 2,4-dichlorophenyl variant (target compound) may exhibit stronger electron-withdrawing effects compared to the 2,6-dichlorophenyl analog (). This difference could alter binding affinity in biological targets, such as enzymes or receptors .
Biological Activity Correlations: Pyrrolopyridine derivatives with 2,4-dichlorophenyl groups (e.g., ) demonstrate significant antiproliferative and antimicrobial activities, suggesting that the target compound may share similar mechanisms . The aminomethyl-substituted pyridazinone () shows neuroprotective effects, highlighting the importance of amino group positioning in modulating target specificity .
Pharmacological Potential
- Antimicrobial Activity : Chlorinated phenyl groups (e.g., 2,4-dichloro) enhance membrane permeability in gram-negative bacteria, as seen in pyrrolopyridine derivatives () .
- Anticancer Activity : Electron-withdrawing substituents like chlorine improve DNA intercalation or topoisomerase inhibition, as reported in structurally related compounds .
- Solubility vs. Bioactivity : Methoxy groups () improve aqueous solubility but may reduce potency compared to chlorinated analogs, necessitating a balance in drug design .
Preparation Methods
Pyridazinone Core Formation via Hydrazine Condensation
A common method starts with the reaction of 4-oxo-4-(2,4-dichlorophenyl)-2-butenoic acid derivatives with hydrazine or substituted hydrazines to form the pyridazinone ring system.
Example Reaction:
Reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with hydrazine hydrate in refluxing ethanol for 5-10 hours yields 6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one intermediates, which can be further processed to pyridazin-3-ol derivatives by oxidation or substitution.-
- Solvent: Ethanol or butanol
- Temperature: Reflux (approx. 78-100°C)
- Time: 5-10 hours
- Yield: Typically 65-82% for intermediate hydrazones
Halogenation and Subsequent Amination
Halogenation of pyridazinone intermediates (e.g., bromination with bromine in glacial acetic acid) followed by treatment with ammonia or ammonium hydroxide introduces the amino group at the 4-position.
Example:
Bromination of 6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one with bromine at 60-70°C, followed by ammonium hydroxide treatment, affords the 4-amino derivative.-
- Bromine addition dropwise at 60-70°C
- Stirring for 2 hours post-addition
- Treatment with concentrated ammonium hydroxide for 50 minutes
- Yield: Approx. 55%
Conversion of Chloropyridazine to Pyridazinone
Chloropyridazine intermediates can be converted to pyridazinones under acidic conditions, often using aqueous acid or acidic solvents, facilitating hydroxylation at the 3-position.
Reference Reaction:
Conversion of chloropyridazine to pyridazinone using acidic hydrolysis as described in J. Chem. Soc. Perkin Trans. 1, 1988.-
- Acidic medium (e.g., HCl or acetic acid)
- Elevated temperature (reflux)
- Time: Several hours
Alternative Synthesis via Substituted Phenyl Precursors
Starting from 2,4-dichlorophenyl-substituted acetophenones or phenylacetic acid derivatives, multi-step synthesis involving bromination, condensation with hydrazines, and oxidation can lead to the target compound.
- Example:
Bromination of 2-(4-hydroxyphenyl)ethanol, condensation with chloropyridazine, followed by Jones oxidation and acidic conversion to pyridazinone derivatives.
Summary Table of Preparation Steps and Conditions
Detailed Research Findings and Notes
The condensation of α,β-unsaturated ketones or acids bearing the 2,4-dichlorophenyl group with hydrazine derivatives is a robust method for constructing the pyridazinone nucleus with high regioselectivity.
Bromination in glacial acetic acid is selective for the 4-position on the pyridazinone ring, facilitating subsequent nucleophilic substitution by ammonia to yield the 4-amino functionality.
Acidic hydrolysis of chloropyridazine intermediates is a well-established method to introduce the 3-hydroxy group, converting the chloropyridazine to the corresponding pyridazin-3-ol.
Multi-step syntheses starting from substituted phenyl acetic acid derivatives involve careful control of reaction conditions to avoid side reactions and ensure good yields of the target compound.
Characterization data such as IR (showing characteristic C=O and C=N stretches), 1H-NMR (aromatic and NH2 protons), and mass spectrometry confirm the structure and purity of intermediates and final products.
Q & A
Q. What synthetic methodologies are suitable for preparing 4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol, and how can reaction conditions be optimized?
The synthesis of pyridazin-3-ol derivatives often involves coupling reactions, cyclization, or functional group transformations. For example:
- Mannich reactions can introduce aminoalkyl groups to pyridazine cores under controlled pH and temperature (e.g., using ammonium acetate buffers at pH 6.5) .
- Chlorophenyl group incorporation may require Suzuki-Miyaura cross-coupling, with palladium catalysts and aryl boronic acids, as seen in structurally similar compounds .
- Purification via column chromatography or recrystallization (using solvents like ethyl acetate/hexane mixtures) is critical for isolating high-purity products. Reaction optimization should focus on solvent polarity, temperature (e.g., 80–120°C for cyclization), and catalyst loading .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing pyridazin-3-ol derivatives?
- NMR spectroscopy (¹H/¹³C) is essential for confirming substituent positions, particularly for dichlorophenyl and amino groups. Deuterated DMSO or CDCl₃ are typical solvents .
- HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity assessment, as demonstrated in assays for related heterocycles .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, especially for chlorine-containing isotopes .
Q. What biological activities are associated with pyridazin-3-ol analogs, and how are these assays designed?
Pyridazin-3-ol derivatives exhibit diverse bioactivities:
- Cardioactive properties (e.g., Imazodan analogs) are tested via in vitro assays measuring phosphodiesterase inhibition or calcium channel modulation .
- Antimicrobial screening involves agar diffusion or microdilution methods against bacterial/fungal strains, with MIC (minimum inhibitory concentration) determination .
- Cytotoxicity studies (e.g., MTT assays on cancer cell lines) require dose-response curves and controls for apoptosis/necrosis differentiation .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for pyridazin-3-ol derivatives be resolved?
Discrepancies often arise from:
- Structural analogs vs. exact compounds : Subtle differences (e.g., chloro vs. fluoro substituents) drastically alter bioactivity. Cross-validate using pure isomers and standardized assays .
- Assay conditions : Variations in pH, serum proteins, or solvent carriers (e.g., DMSO concentration) affect results. Use harmonized protocols, such as CLSI guidelines for antimicrobial testing .
- Metabolic stability : Assess hepatic microsomal stability to rule out false negatives from rapid degradation .
Q. What computational strategies predict the reactivity and regioselectivity of pyridazin-3-ol derivatives in synthesis?
- DFT calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution preferences, such as amino group orientation .
- Molecular docking identifies binding interactions (e.g., with PDE enzymes) to prioritize synthetic targets .
- QSPR models correlate substituent electronic parameters (Hammett σ) with reaction yields or biological potency .
Q. How can structure-activity relationship (SAR) studies be designed for pyridazin-3-ol-based drug candidates?
- Systematic substituent variation : Synthesize analogs with modifications at positions 4 (amino), 6 (dichlorophenyl), and 3 (hydroxyl) to isolate pharmacophores .
- 3D-QSAR : Use CoMFA or CoMSIA to map steric/electronic fields against activity data .
- Pharmacokinetic profiling : Include logP, solubility, and plasma protein binding assays to prioritize leads with drug-like properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
